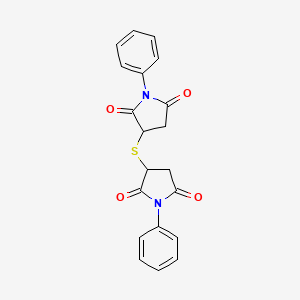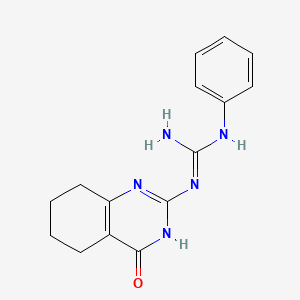![molecular formula C23H26N4O3 B11030805 N-(3,4-dimethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11030805.png)
N-(3,4-dimethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(3,4-dimethylphenyl)-2-[1-(3-methoxypropyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide is a chemical compound with the molecular formula C21H24N4O3.
- It belongs to the class of acetamides and contains an imidazo[1,2-a]benzimidazole core.
- The compound’s structure features a 3,4-dimethylphenyl group, a 3-methoxypropyl side chain, and an acetamide functional group.
Preparation Methods
- Synthetic routes for this compound are not widely documented, but one approach involves the condensation of appropriate precursors.
- Industrial production methods may involve multistep syntheses, starting from commercially available starting materials.
- Detailed reaction conditions and specific industrial processes would require further research.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products could include derivatives with modified functional groups or stereochemistry.
Scientific Research Applications
Biology: Studying its interactions with biological macromolecules (e.g., proteins, nucleic acids) and potential bioactivity.
Medicine: Exploring its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: Assessing its use in materials science, catalysis, or other industrial applications.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other imidazo[1,2-a]benzimidazoles or acetamides.
- Uniqueness lies in the combination of the 3,4-dimethylphenyl group, the 3-methoxypropyl side chain, and the imidazo[1,2-a]benzimidazole core.
Remember that while I’ve provided an overview, in-depth research and specific references would be necessary for a comprehensive article
Properties
Molecular Formula |
C23H26N4O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[3-(3-methoxypropyl)-2-oxo-1H-imidazo[1,2-a]benzimidazol-1-yl]acetamide |
InChI |
InChI=1S/C23H26N4O3/c1-15-9-10-17(13-16(15)2)24-21(28)14-20-22(29)26(11-6-12-30-3)23-25-18-7-4-5-8-19(18)27(20)23/h4-5,7-10,13,20H,6,11-12,14H2,1-3H3,(H,24,28) |
InChI Key |
OELBKWBSRINZDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)N(C3=NC4=CC=CC=C4N23)CCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-1-(2-fluorophenyl)-7-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11030730.png)
![4-tert-butyl-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]benzamide](/img/structure/B11030733.png)
![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(4-methoxyphenyl)urea](/img/structure/B11030737.png)
![3-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]-N,N-dimethylpropan-1-amine](/img/structure/B11030745.png)
![2-Chloro-N-{[1-(4-chlorobenzyl)-4-piperidyl]methyl}acetamide](/img/structure/B11030758.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-(4-nitrophenyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11030774.png)

![2-[(4,6-dimethylquinazolin-2-yl)amino]-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B11030785.png)


![2-methyl-4-(2-methylphenyl)-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11030793.png)
![4-[(3A-{[(3-Carboxypropanoyl)oxy]methyl}-5A,5B,8,8,11A-pentamethyl-1-(prop-1-EN-2-YL)-icosahydro-1H-cyclopenta[A]chrysen-9-YL)oxy]-4-oxobutanoic acid](/img/structure/B11030800.png)
![methyl (2E)-[2-({5-[2-(4-methoxyphenyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}amino)-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B11030813.png)
![7-(2-methoxybenzyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-imine](/img/structure/B11030818.png)
